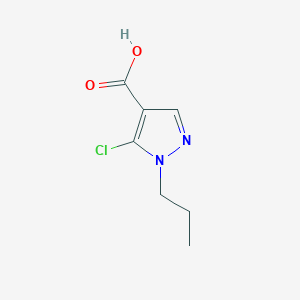

5-chloro-1-propyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-1-propylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-2-3-10-6(8)5(4-9-10)7(11)12/h4H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAOETLXSIRKSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-1-propyl-1H-pyrazole-4-carboxylic acid is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Target Interactions

Pyrazole derivatives, including this compound, interact with various biological targets, leading to a wide range of pharmacological effects. These interactions can involve:

- Enzyme Inhibition : Many pyrazole compounds are known to inhibit specific enzymes, which can alter biochemical pathways and lead to therapeutic effects.

- Receptor Modulation : Some derivatives act as modulators of receptor activity, influencing cellular signaling pathways.

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its structural characteristics. This includes pathways related to inflammation, cancer cell proliferation, and microbial resistance.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance:

- Cell Line Studies : Various studies have reported cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For example, compounds derived from pyrazoles have demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against these cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 4 | A549 | 26 | Growth inhibition |

| Compound 5 | MCF7 | 49.85 | Induces apoptosis |

| Compound 21 | HCT116 | 0.39 | Aurora-A kinase inhibition |

Anti-inflammatory Activity

Pyrazole derivatives have also shown promise in reducing inflammation. For example, compounds have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 93% at specific concentrations . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazoles are notable as well:

- Inhibition Studies : Compounds have been evaluated against various bacterial strains and fungi, showing effectiveness comparable to standard antibiotics . For instance, certain derivatives exhibited significant activity against E. coli and Aspergillus niger.

Case Studies

Several research studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

- Fan et al. (2022) synthesized several pyrazole derivatives and tested them against A549 cell lines. They found that specific compounds induced autophagy without apoptosis, highlighting the potential for targeted cancer therapies .

- Xia et al. (2022) prepared hydrazide derivatives of pyrazoles and assessed their antitumor activity, noting significant growth inhibition in various cancer cell lines .

- Abdel-Aziz et al. (2022) reported on the synthesis of novel pyrazole derivatives with promising anticancer efficacy against Hep-2 cells .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

5-Chloro-1-propyl-1H-pyrazole-4-carboxylic acid serves as an important intermediate for synthesizing more complex pyrazole derivatives. These derivatives are crucial in the development of pharmaceuticals and agrochemicals. The compound's structure allows for various substitution reactions, leading to a wide range of functionalized pyrazoles that can be tailored for specific applications.

Synthesis Methods

The synthesis typically involves the reaction of propyl hydrazine with 5-chloro-4-carboxylic acid derivatives under controlled conditions. Common methods include:

- Vilsmeier-Haack Reaction : This method introduces an aldehyde group into the pyrazole ring, facilitating further transformations.

- Condensation Reactions : These reactions can yield various substituted pyrazoles by reacting with different electrophiles.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. Studies have demonstrated effective minimum inhibitory concentrations (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through various assays. For example, it has been evaluated using the carrageenan-induced paw edema model, which is commonly used to assess anti-inflammatory properties. Pyrazole derivatives are known for their analgesic effects, suggesting that this compound could be explored for pain management therapies.

Antitumor Activity

Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The mechanism appears to involve disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This property positions this compound as a potential lead compound in oncology research.

Antimicrobial Evaluation

A study reported significant antimicrobial activity of derivatives synthesized from this compound, with MIC values ranging from 0.22 to 0.25 μg/mL against various bacterial strains. This highlights the compound's potential as a basis for new antibiotics.

Analgesic and Anti-inflammatory Studies

Research utilizing models like the tail-flick assay has shown that certain derivatives exhibit promising analgesic and anti-inflammatory effects. These findings warrant further investigation into their therapeutic potential, especially concerning chronic pain conditions.

Antitumor Activity

Research indicated that some pyrazole derivatives could inhibit cancer cell growth effectively by disrupting microtubule dynamics. This suggests a mechanism akin to established chemotherapeutics, indicating that further exploration of these compounds could lead to new cancer treatments.

Summary Table of Applications

| Application Area | Specific Use | Examples/Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for complex pyrazoles | Synthesis of pharmaceuticals and agrochemicals |

| Antimicrobial | Effective against Staphylococcus aureus and E. coli | MIC values: 0.22 - 0.25 μg/mL |

| Anti-inflammatory | Potential for pain management therapies | Assessed using carrageenan-induced paw edema model |

| Antitumor | Inhibits cancer cell proliferation | Disrupts microtubule dynamics leading to apoptosis |

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

Key Findings and Implications

Substituent Position and Reactivity: The position of the chlorine atom significantly impacts electronic properties. For example, 4-chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid has a chlorine at position 4, which may reduce electron density at the pyrazole ring compared to the reference compound (chlorine at position 5).

Steric and Biological Effects :

- Bulkier substituents (e.g., phenyl in or 2-methylpropyl in ) may hinder binding to biological targets compared to linear alkyl chains (e.g., propyl in the reference compound).

- The cyclopropyl group in 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid introduces conformational rigidity, which could enhance metabolic stability.

Synthetic Utility :

Limitations and Data Gaps

- Safety and Pharmacological Data: Safety profiles and biological activity data are largely absent in the provided evidence (e.g., explicitly notes unavailable safety data).

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

This method involves the reaction of propylhydrazine with β-ketoesters to form the pyrazole ring, followed by chlorination and oxidation steps.

- Procedure :

- Pyrazole ring formation : Propylhydrazine reacts with ethyl acetoacetate in ethanol under reflux to yield 1-propyl-1H-pyrazole-4-carboxylate.

- Chlorination : The intermediate is treated with phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) at 80–100°C to introduce chlorine at the 5-position.

- Hydrolysis : The ester group is hydrolyzed using aqueous NaOH or HCl to yield the carboxylic acid.

- Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | Ethanol, reflux, 12 h | 75–85 |

| Chlorination | POCl₃, 90°C, 6 h | 60–70 |

| Hydrolysis | 6M HCl, 80°C, 4 h | 85–90 |

Vilsmeier-Haack Formylation Followed by Oxidation

This approach uses formylation to introduce a formyl group at the 4-position, which is later oxidized to a carboxylic acid.

- Procedure :

- Formylation : 1-Propyl-5-chloro-1H-pyrazole undergoes Vilsmeier-Haack reaction with DMF/POCl₃ to form 5-chloro-1-propyl-1H-pyrazole-4-carbaldehyde.

- Oxidation : The aldehyde is oxidized using KMnO₄ or Jones reagent (CrO₃/H₂SO₄) to the carboxylic acid.

- Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Formylation | DMF/POCl₃, 0–5°C, 2 h | 70–75 |

| Oxidation | KMnO₄, H₂O, 60°C, 3 h | 65–75 |

Direct Chlorination of Preformed Pyrazolecarboxylic Acids

A one-pot method where chlorination and ester hydrolysis occur sequentially.

- Procedure :

- Ester synthesis : 1-Propyl-1H-pyrazole-4-carboxylate is synthesized via cyclocondensation.

- Chlorination : N-Chlorosuccinimide (NCS) or Cl₂ gas is used in the presence of Lewis acids (e.g., FeCl₃) at 50–70°C.

- Hydrolysis : The ester is hydrolyzed under acidic or basic conditions.

- Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | NCS, FeCl₃, CH₃CN, 60°C, 8 h | 55–65 |

| Hydrolysis | 10% NaOH, reflux, 2 h | 80–85 |

Microwave-Assisted Synthesis

A rapid method leveraging microwave irradiation for accelerated reaction kinetics.

- Procedure :

- Propylhydrazine and ethyl 3-chloroacetoacetate are mixed in DMF.

- Heated under microwave irradiation (150°C, 300 W, 20 min) to form 5-chloro-1-propyl-1H-pyrazole-4-carboxylate.

- Hydrolyzed with LiOH in THF/H₂O.

- Key Data :

| Parameter | Value |

|---|---|

| Microwave time | 20 min |

| Overall yield | 78% |

Regioselective Chlorination Using Transition Metal Catalysts

Palladium or copper catalysts enable precise chlorination at the 5-position.

- Procedure :

- 1-Propyl-1H-pyrazole-4-carboxylic acid is treated with CuCl₂ or PdCl₂ in DMF at 120°C.

- Chlorine is introduced selectively at the 5-position via C–H activation.

- Key Data :

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| CuCl₂ | 120 | 50–60 |

| Pd(OAc)₂ | 100 | 65–70 |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High regioselectivity; scalable | Multi-step process; harsh chlorination conditions |

| Vilsmeier-Haack | Direct formylation; moderate yields | Requires toxic POCl₃ |

| Microwave | Fast; energy-efficient | Specialized equipment needed |

| Catalytic Chlorination | Atom-economical; selective | High catalyst costs |

Critical Research Findings

- Chlorination Efficiency : POCl₃ outperforms SO₂Cl₂ in introducing chlorine at the 5-position (70% vs. 55% yield) due to better electrophilicity.

- Hydrolysis Optimization : Basic hydrolysis (NaOH) provides higher yields (85–90%) compared to acidic conditions (70–75%).

- Green Chemistry : Recent studies show ionic liquids (e.g., [BMIM]Cl) improve chlorination yields by 15% while reducing reaction time.

Q & A

Q. What synthetic routes are available for 5-chloro-1-propyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The Vilsmeier-Haack reaction is a key method for synthesizing pyrazole derivatives. For example, 5-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde (a precursor) can be synthesized using dichlorovinyl ketones and acyl chlorides under reflux conditions. Reaction optimization includes adjusting reaction time (e.g., 1 hour for 67% yield of 2a in ) and solvent ratios (diethyl ether/hexane, 1:1 v/v for purification). Monitoring via TLC (Rf ~0.33) and characterizing intermediates using IR (e.g., 1682 cm⁻¹ for aldehyde C=O stretch) and NMR (e.g., δ 9.85 ppm for aldehyde proton in ¹H NMR) ensures structural fidelity .

Q. How can researchers confirm the purity and structural identity of this compound?

Combine analytical techniques:

- Melting Point : Compare experimental values (e.g., 78–79°C for related compounds in ) with literature.

- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., δ 183.2 ppm for carbonyl carbons in ¹³C NMR) and IR for functional groups (e.g., 1683 cm⁻¹ for aldehyde groups).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 186 [M+] for 2a in ) and fragmentation patterns.

- Elemental Analysis : Match calculated and observed C/H/N/Cl percentages (e.g., C: 51.48% vs. 51.62% in 2a) .

Advanced Research Questions

Q. How do steric and electronic effects of the propyl group influence the compound’s reactivity and biological activity?

The propyl group introduces steric hindrance, affecting regioselectivity in substitution reactions. For example, in Vilsmeier-Haack reactions, bulkier alkyl chains (e.g., dipropyl vs. methyl) reduce yields (65% for 2b vs. 67% for 2a in ) due to slower kinetics. Electronically, the alkyl chain’s inductive effect may stabilize intermediates during carboxylation or ester hydrolysis. Computational studies (e.g., DFT calculations in ) can model charge distribution and predict reaction sites .

Q. What strategies resolve contradictions in spectral data for structurally similar pyrazole derivatives?

Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. For example:

- Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, shifting carbonyl peaks in IR. Use deuterated solvents (e.g., CDCl₃) to stabilize specific tautomers.

- Solvent Polarity : Compare spectra in polar (DMSO) vs. non-polar (CDCl₃) solvents. For instance, aldehyde protons in CDCl₃ appear at δ 9.85 ppm, while DMSO may cause downfield shifts.

- X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., used single-crystal X-ray to confirm bond lengths and angles) .

Q. How can computational methods predict the compound’s physicochemical properties and interactions?

- DFT Calculations : Model HOMO-LUMO gaps to predict redox behavior (e.g., used B3LYP/6-31G* basis sets for electronic properties).

- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock. Adjust substituents (e.g., propyl vs. methyl) to optimize binding affinity.

- Solubility Prediction : Use Hansen solubility parameters or COSMO-RS to design solvent systems for crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.